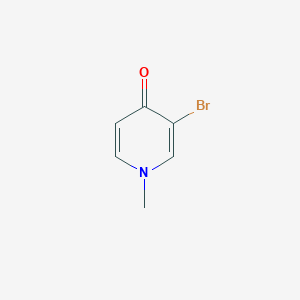

3-Bromo-1-methylpyridin-4(1H)-one

Description

Significance of the N-Methylpyridin-4(1H)-one Core in Chemical Synthesis and Research

The N-Methylpyridin-4(1H)-one scaffold is a foundational component in the design and synthesis of a wide array of biologically active molecules. Pyridinone derivatives are recognized as a privileged structure in medicinal chemistry, meaning they are a class of molecules that are frequently found as key components in drugs. nih.govfrontiersin.org This is attributed to their ability to act as both hydrogen bond donors and acceptors, which allows for versatile interactions with biological targets. nih.govfrontiersin.org

The physicochemical properties of the pyridinone core, such as polarity, lipophilicity, and hydrogen bonding capacity, can be readily modified through various synthetic routes. frontiersin.org This adaptability makes them valuable in fragment-based drug design, where small molecular fragments are used to build more complex and potent drug candidates. frontiersin.org The N-methyl group at the 1-position of the pyridinone ring enhances its lipophilicity and can influence its metabolic stability and pharmacokinetic profile.

Furthermore, pyridinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects. nih.govfrontiersin.org This diverse bioactivity underscores the importance of the N-Methylpyridin-4(1H)-one core as a starting point for the discovery of new therapeutic agents. nih.govfrontiersin.org

Strategic Importance of Halogenated Pyridinone Derivatives

The introduction of halogen atoms, such as bromine, onto the pyridinone ring is a key strategy in medicinal chemistry and synthetic organic chemistry. Halogenation can significantly impact a molecule's properties in several ways:

Enhanced Biological Activity: Halogen atoms can form halogen bonds, a type of non-covalent interaction with biological macromolecules like proteins. acs.org This can lead to increased binding affinity and specificity for a particular target. acs.org

Modulation of Physicochemical Properties: The presence of a halogen can alter a molecule's lipophilicity, metabolic stability, and membrane permeability, which are crucial for drug efficacy. acs.org

Synthetic Versatility: Halogenated pyridinones are valuable synthetic intermediates. The carbon-halogen bond serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. researchgate.net

The selective halogenation of pyridines is a critical area of research, with methods being developed to control the position of halogenation on the pyridine (B92270) ring. nih.govresearchgate.net

Contextualizing 3-Bromo-1-methylpyridin-4(1H)-one within Brominated Heterocyclic Systems

This compound belongs to the broader class of brominated heterocyclic compounds. These compounds are of significant interest due to their wide range of biological activities and their utility as versatile building blocks in organic synthesis. researchgate.net

Brominated heterocycles are key precursors for nucleophilic substitution and catalytic cross-coupling reactions, which are fundamental transformations for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity allows chemists to rapidly generate libraries of diverse compounds for screening in drug discovery and materials science. researchgate.net The bromine atom in these systems can be readily exchanged for other functional groups, making them highly valuable for exploring chemical space. researchgate.net

The synthesis of brominated heterocycles is an active area of research, with a focus on developing environmentally friendly and efficient bromination methods. acs.orgorganic-chemistry.org

Overview of Key Research Directions and Emerging Opportunities

Current research involving this compound and related compounds is focused on several key areas:

Development of Novel Therapeutics: Researchers are exploring the potential of this compound derivatives as antimicrobial and anticancer agents. Structure-activity relationship (SAR) studies are being conducted to understand how modifications to the molecule's structure affect its biological activity.

Synthetic Methodology: The development of efficient and selective methods for the synthesis and functionalization of this compound is an ongoing effort. This includes the use of this compound as a key intermediate in the synthesis of more complex molecules. For instance, it is used as a starting material in the preparation of intermediates for drugs like Idoxaban. google.com

Materials Science: The unique electronic properties of brominated heterocyclic compounds make them potential candidates for applications in materials science, although this area is less explored for this specific compound.

The versatility of this compound as a synthetic intermediate and its potential for biological activity ensure that it will remain a compound of interest for future research and development.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 87875-76-1 sigmaaldrich.com |

| Molecular Formula | C₆H₆BrNO chemscene.com |

| Molecular Weight | 188.02 g/mol chemscene.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWRCVWCMMHNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87875-76-1 | |

| Record name | 3-Bromo-1-methylpyridin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 1 Methylpyridin 4 1h One

Regioselective Bromination Approaches to the Pyridinone Scaffold

Direct bromination of the 1-methylpyridin-4(1H)-one scaffold presents a straightforward approach to the target molecule. However, controlling the regioselectivity to favor substitution at the 3-position is a significant challenge due to the electronic nature of the pyridinone ring. The pyridone tautomer is highly reactive towards electrophiles, often leading to multiple substitutions.

Kinetic studies on the bromination of 4-pyridone and its derivatives have shown that the reaction proceeds via the predominant pyridone tautomer at a pH below 6. cdnsciencepub.com The N-methyl derivative, 1-methyl-4-pyridone, exhibits a rate profile for bromination that is nearly identical to that of the parent 4-pyridone in the pH range of 0-5. cdnsciencepub.com A significant issue in the direct bromination of 4-pyridone is the propensity for facile di-bromination, yielding the 3,5-dibromo-4-pyridone as the major product in many cases. cdnsciencepub.com This is because the initial monobrominated product can be more reactive towards further bromination than the starting material under certain pH conditions. cdnsciencepub.com

To achieve selective monobromination at the 3-position, careful control of reaction conditions is crucial. The use of N-bromosuccinimide (NBS) as a brominating agent is a common strategy. nih.gov Studies on the regioselective halogenation of activated pyridines with NBS have shown that the outcome is influenced by the solvent and the nature of the substituents on the pyridine (B92270) ring. researchgate.net For activated aromatic compounds, NBS in the presence of an ionic liquid like 1-butyl-1-methylimidazolium bromide has been shown to be an efficient method for regioselective monobromination. sci-hub.ru

Synthesis through Functional Group Interconversions of Precursors

To circumvent the challenges of regioselectivity in direct bromination, multi-step synthetic routes involving the interconversion of functional groups on pre-functionalized precursors are widely employed.

Derivatization from Related Pyridinone Structures

A well-established and effective method for the synthesis of 3-Bromo-1-methylpyridin-4(1H)-one involves a Sandmeyer-type reaction starting from 3-amino-1-methylpyridin-4(1H)-one. wikipedia.org This approach offers excellent control over the position of the bromine substituent. The general synthetic pathway involves:

Nitration: Introduction of a nitro group at the 3-position of 1-methylpyridin-4(1H)-one.

Reduction: The nitro group is then reduced to an amino group to yield 3-amino-1-methylpyridin-4(1H)-one. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Diazotization and Bromination: The resulting 3-amino-1-methylpyridin-4(1H)-one undergoes diazotization in the presence of a bromide source, such as hydrobromic acid (HBr) and sodium nitrite (B80452) (NaNO₂), at low temperatures. The intermediate diazonium salt is then converted to the 3-bromo derivative.

This multi-step process, although longer, provides a reliable and high-yielding route to the desired product with unambiguous regiochemistry.

Conversion from Non-Pyridinone Intermediates (e.g., piperidinone analogues)

Another synthetic strategy involves the construction of the brominated pyridinone ring from a non-aromatic precursor, such as a piperidinone analogue. A patented method describes the preparation of 3-bromo-1-methyl-piperidin-4-one, which can serve as a precursor to the target pyridinone. google.com This intermediate is synthesized by the bromination of 1-methyl-piperidin-4-one. While the patent focuses on the synthesis and use of the piperidinone intermediate for other purposes, such compounds can, in principle, be oxidized to the corresponding pyridinone.

Novel Catalytic Strategies in Bromopyridinone Synthesis

The development of novel catalytic systems aims to improve the efficiency and selectivity of bromination reactions. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in dedicated studies, general principles of catalyzed aromatic halogenation are applicable.

Lewis acid catalysis has been shown to enhance the regioselectivity of bromination in some systems. For instance, the use of a Lewis acid can polarize the bromine-bromine bond in elemental bromine or activate NBS, making it a more effective and selective electrophile. Research on the synthesis of 3-bromo-pyridazines through a boron trifluoride-mediated cycloaddition highlights the role of Lewis acids in activating heterocyclic systems for functionalization. organic-chemistry.org

Furthermore, recent advancements have explored the use of halogen bonding with lactic acid derivatives to enhance the reactivity of NBS for aromatic bromination. nsf.gov Such catalytic activation could potentially be applied to the regioselective bromination of the 1-methylpyridin-4(1H)-one scaffold.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and selectivity of the synthesis of this compound, regardless of the chosen synthetic route.

For the direct bromination approach , key parameters to optimize include:

Brominating Agent: While elemental bromine can be used, NBS is often preferred for its milder nature and better handling characteristics. nih.gov

Solvent: The choice of solvent can significantly influence the reaction's outcome. Solvents like acetonitrile (B52724) have been shown to suppress the formation of by-products in some bromination reactions. nih.gov

pH: As established by kinetic studies, maintaining the pH in a specific range (around pH 4) can be crucial for favoring monobromination over di-bromination in 4-pyridone systems. cdnsciencepub.com

Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of competing side reactions.

In the case of the Sandmeyer-type synthesis , optimization focuses on:

Diazotization Conditions: The temperature must be carefully controlled (typically between -5 and 0 °C) to prevent the premature decomposition of the diazonium salt. google.com The stoichiometry of sodium nitrite is also a critical parameter.

Catalyst: The use of copper(I) bromide (CuBr) is classic for Sandmeyer reactions, but other copper sources and ligands can be explored to improve yield and reaction times. nih.gov

A comparative analysis of direct bromination versus the diazotization method highlights the trade-offs between the two approaches, with the latter often providing higher purity despite a longer reaction sequence.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is an evolving area of focus, aimed at minimizing the environmental impact of its production. Traditional synthetic routes are being re-evaluated through the lens of sustainability, emphasizing waste reduction, the use of less hazardous materials, and improved energy efficiency.

Key green chemistry metrics, such as atom economy, E-factor (environmental factor), and process mass intensity (PMI), are instrumental in evaluating the "greenness" of a synthetic pathway. Atom economy, a concept developed by Barry Trost, is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. numberanalytics.comjocpr.comprimescholars.com Reactions with high atom economy, such as addition reactions, are considered greener as they generate fewer byproducts. jocpr.com

In the context of this compound synthesis, which often involves bromination of a pyridinone precursor, the choice of brominating agent and solvent system is critical. Traditional methods may employ elemental bromine, which is highly toxic and corrosive, in chlorinated solvents like dichloromethane (B109758) (DCM). Greener alternatives focus on using less hazardous reagents like N-bromosuccinimide (NBS) and replacing volatile organic solvents with more benign options.

Furthermore, the move towards catalytic processes and continuous flow reactors represents a significant advancement in the green synthesis of this compound. Catalytic reactions are inherently more atom-economical and can reduce energy consumption by lowering activation barriers. jocpr.com Continuous flow reactors offer enhanced safety, better heat and mass transfer, and can lead to higher yields and purity with reduced waste generation, aligning with the principles of green engineering.

The following table provides a comparative analysis of different synthetic parameters for producing brominated pyridinone derivatives, highlighting the shift towards greener methodologies.

| Parameter | Traditional Method | Greener Approach | Green Chemistry Principle Addressed |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Use of less hazardous chemical syntheses |

| Solvent | Dichloromethane (DCM) | Acetonitrile, Water, or solvent-free conditions | Use of safer solvents and auxiliaries |

| Catalyst | Stoichiometric reagents | Catalytic amounts of acids or bases | Catalysis |

| Reaction Conditions | Batch processing | Continuous flow reactors | Inherent safety and energy efficiency |

| Byproducts | Significant, including hydrobromic acid | Reduced, with potential for recycling of succinimide | Prevention of waste |

While specific, documented "green" syntheses for this compound are not extensively detailed in publicly available literature, the principles of green chemistry provide a clear framework for optimizing its production. Future research will likely focus on the development of novel catalytic systems, the use of bio-based solvents, and the implementation of circular economy principles to manage byproducts, further enhancing the sustainability of its synthesis.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Methylpyridin 4 1h One

Pathways of Electrophilic Substitution on the Pyridinone Ring

The 3-Bromo-1-methylpyridin-4(1H)-one ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the carbonyl group and the electronegativity of the nitrogen atom. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation are challenging. The reaction conditions required are often harsh and may lead to low yields or decomposition of the starting material. Research in this area is limited, as synthetic strategies typically focus on functionalizing the ring prior to the formation of the pyridinone or utilizing the reactivity of the pre-existing bromine atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a key pathway for modifying the this compound scaffold. In these reactions, a nucleophile displaces the bromide ion. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the ability of the electron-deficient pyridinone ring to stabilize the intermediate negative charge. wikipedia.orglibretexts.org

Exploration of Reaction Conditions and Substrate Scope

SNAr reactions on pyridinone systems are influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of a base. The pyridinone ring is activated towards nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing carbonyl group and the ring nitrogen. stackexchange.com For this compound, the bromine at the C-3 position is susceptible to displacement.

A variety of nucleophiles can be employed, including alkoxides, amines, and thiols, leading to the formation of diverse derivatives. The reaction conditions are tailored to the specific nucleophile's reactivity. For instance, reactions with amines may be carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

| Nucleophile | Product | Typical Conditions |

| Amines (e.g., Piperidine) | 3-Amino-1-methylpyridin-4(1H)-one derivatives | Heat, Polar aprotic solvent (e.g., DMF) |

| Alkoxides (e.g., Sodium methoxide) | 3-Methoxy-1-methylpyridin-4(1H)-one | Base (e.g., NaH), Alcohol solvent |

| Thiols (e.g., Thiophenol) | 3-(Phenylthio)-1-methylpyridin-4(1H)-one | Base (e.g., K₂CO₃), Polar aprotic solvent |

This table represents typical SNAr transformations and conditions based on general principles of pyridinone chemistry; specific experimental data for this compound may vary.

Postulated Pyridyne Intermediates in Substitution Mechanisms

While the SNAr mechanism is common for many activated aryl halides, an alternative pathway involving a pyridyne (a pyridine (B92270) analogue of benzyne) intermediate can be considered, particularly under strongly basic conditions. wikipedia.org The formation of a 3,4-pyridyne from this compound would involve deprotonation at either the C-2 or C-5 position by a strong base, followed by the elimination of the bromide ion.

However, the generation of pyridyne intermediates from pyridinones is less common than from simple halopyridines. The presence of the carbonyl group and the N-methyl group influences the acidity of the ring protons and the stability of the potential pyridyne. Mechanistic studies on related 3,4-pyridynes have shown that nucleophilic addition often occurs with poor regioselectivity unless directing groups are present to distort the strained triple bond. nih.gov For this compound, the dominant pathway for nucleophilic substitution is widely accepted to be the addition-elimination SNAr mechanism, with the pyridyne pathway being less favorable and not extensively documented for this specific substrate.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C-3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, pairing an organoboron reagent with an organic halide. nih.govlibretexts.org this compound is a suitable substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-3 position.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base and a suitable solvent. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. beilstein-journals.org

Table of Suzuki-Miyaura Coupling Conditions and Products

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Phenyl-1-methylpyridin-4(1H)-one |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 3-(4-Methoxyphenyl)-1-methylpyridin-4(1H)-one |

This table illustrates representative Suzuki-Miyaura reactions and conditions. The optimal conditions can vary depending on the specific boronic acid used.

Other Cross-Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki-Miyaura reaction, this compound is a viable substrate for other important palladium-catalyzed cross-coupling reactions.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium source like Pd(OAc)₂ and requires a base, often a tertiary amine like triethylamine. nih.gov The reaction with an alkene such as styrene or an acrylate ester would yield the corresponding 3-alkenyl-1-methylpyridin-4(1H)-one.

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is unique in its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. scirp.orgresearchgate.netscirp.org Reacting this compound with an alkyne like phenylacetylene would produce a 3-alkynyl-1-methylpyridin-4(1H)-one derivative.

Table of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | 3-Styryl-1-methylpyridin-4(1H)-one |

This table provides examples of other significant cross-coupling reactions applicable to this compound.

Reduction Chemistry of the Bromine Moiety

The bromine atom at the 3-position of the this compound ring is susceptible to various reductive transformations, primarily leading to its replacement with a hydrogen atom or a metal. These reactions are crucial for the further functionalization of the pyridinone core.

Catalytic Hydrogenation: A common and efficient method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via the oxidative addition of the aryl bromide to the metal surface, followed by hydrogenolysis of the carbon-bromine bond and reductive elimination to yield the debrominated product, 1-methylpyridin-4(1H)-one. The synthesis of related compounds, such as 4-methyl-3-aminopyridine from 4-methyl-3-nitropyridine, utilizes catalytic hydrogenation, highlighting the utility of this method within pyridine chemistry.

Metal-Halogen Exchange: Another significant reductive pathway is the metal-halogen exchange reaction. This process typically involves the treatment of the bromo compound with an organolithium reagent, such as n-butyllithium, at low temperatures. The reaction results in the formation of a lithiated pyridinone intermediate, which can then be quenched with an electrophile to introduce a new substituent at the 3-position. This method provides a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.

| Reduction Method | Reagents | Typical Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | 1-methylpyridin-4(1H)-one | Clean reaction, high yield, removes the bromine atom. |

| Metal-Halogen Exchange | n-BuLi, then E⁺ | 3-substituted-1-methylpyridin-4(1H)-one | Forms a reactive organometallic intermediate, allows for further functionalization. |

Oxidation Reactions and Product Characterization

The pyridinone ring in this compound can undergo oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the electrophilic attack of the peroxy acid on the nitrogen atom, leading to the formation of this compound N-oxide. The characterization of the product would involve spectroscopic techniques such as NMR and mass spectrometry to confirm the presence of the N-oxide functionality. A one-pot bromination-oxidation reaction has been reported to achieve an 85% yield of a related product, though specific details on the oxidation of this compound are limited.

Photochemical and Thermal Transformations

The presence of the bromine atom and the conjugated pyridinone system makes this compound a candidate for photochemical and thermal reactions.

Photochemical Reactions: UV-initiated radical bromination of a similar pyridinone system using carbon tetrabromide (CBr₄) has been reported to proceed with a 70% yield, showing minimal ring oxidation. This suggests that under photochemical conditions, the bromine atom of this compound could potentially be involved in radical reactions. Photolysis in a solvent like methanol could lead to homolytic cleavage of the C-Br bond, generating a pyridinonyl radical and a bromine radical. These reactive intermediates could then abstract hydrogen from the solvent or undergo other radical-mediated transformations.

| Transformation | Conditions | Potential Products | Mechanistic Pathway |

| Photochemical | UV light, CBr₄ | Further brominated products | Radical chain reaction |

| Photochemical | UV light, Methanol | 1-methylpyridin-4(1H)-one | Homolytic cleavage, hydrogen abstraction |

| Thermal | High Temperature | Decomposition products | To be determined |

Solvolysis Reaction Mechanisms in Diverse Solvent Systems

Solvolysis of this compound involves the reaction of the compound with a solvent that acts as a nucleophile. The mechanism of this reaction, whether it proceeds through an Sₙ1 or Sₙ2 pathway, is highly dependent on the solvent system and the stability of any potential intermediates.

Given the vinylic nature of the carbon-bromine bond, a direct Sₙ2 attack is generally disfavored. An Sₙ1-type mechanism, involving the initial departure of the bromide ion to form a vinyl cation, is also generally high in energy. However, the electronics of the pyridinone ring could potentially stabilize such an intermediate. In polar protic solvents like ethanol or acetic acid, the solvolysis would likely proceed through a pathway that avoids the formation of a high-energy vinyl cation, possibly involving addition-elimination or a concerted mechanism. The products of such reactions would be the corresponding 3-ethoxy or 3-acetoxy derivatives.

To date, specific kinetic studies and detailed mechanistic investigations on the solvolysis of this compound are not widely reported in the literature, representing an area for further research.

Acid-Base Reactivity and Tautomeric Equilibria

A key aspect of the chemistry of pyridin-4-ones is their potential to exist in tautomeric forms. While the N-methylation in this compound prevents the tautomerization to a 4-hydroxypyridine form that is common in N-unsubstituted analogs, other tautomeric equilibria, such as those involving the migration of a proton from the methyl group, are theoretically possible but generally not significant under normal conditions. The predominant form is the 4(1H)-one tautomer. The pKa of the compound, which would quantify its acidity, has not been specifically reported in the available literature.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 1 Methylpyridin 4 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: An Uncharted Territory

Detailed experimental data for 3-Bromo-1-methylpyridin-4(1H)-one, which is fundamental for structural confirmation and understanding its electronic environment, is not available in published research.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments: Data Not Found

A critical component of structural analysis is the assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts. However, no peer-reviewed studies or public spectral databases provide this information for this compound. Without experimental spectra, a data table of chemical shifts cannot be compiled.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY): No Evidence of Analysis

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in establishing connectivity and spatial relationships within a molecule. A literature search yielded no evidence of these techniques being applied to this compound. Consequently, the intricate details of its molecular framework that would be revealed by these methods remain unknown.

Computational Prediction of NMR Parameters: Awaiting Investigation

Computational chemistry offers powerful tools for predicting NMR parameters, which can complement experimental data. However, no studies have been published that detail the computational prediction of ¹H and ¹³C chemical shifts or coupling constants for this compound. Such a study would be valuable in the absence of experimental data but has yet to be undertaken or reported.

Vibrational Spectroscopy (FT-IR, FT-Raman): An Unexplored Avenue

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of a molecule.

Characteristic Vibrational Mode Analysis and Band Assignment: Data Unavailable

The analysis of characteristic vibrational modes and the assignment of specific absorption or scattering bands to particular molecular motions are essential for a complete spectroscopic profile. Unfortunately, no FT-IR or FT-Raman spectra for this compound, let alone their detailed analysis, are available in the scientific literature. Therefore, a data table of characteristic vibrational frequencies cannot be presented.

Conformational Insights from Vibrational Data: An Open Question

Vibrational spectroscopy can also offer valuable information about the conformational isomers of a molecule. However, without any experimental or computational vibrational data for this compound, no conformational insights can be drawn.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

There is currently no publicly available data regarding the electronic absorption spectroscopy of this compound. To perform a detailed analysis of its electronic transitions, experimental UV-Vis spectra would be required. Such an analysis would typically involve identifying the absorption maxima (λmax) and hypothesizing the nature of the electronic transitions, such as n → π* and π → π*, which are common in molecules with chromophores like the pyridinone ring system. msesupplies.commsesupplies.comgoogle.com The solvent used for the analysis would also be a critical factor, as solvent polarity can influence the energies of these transitions. Without spectral data, a discussion of the compound's electronic behavior remains speculative.

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Solid-State Structure

A search for single-crystal X-ray diffraction data for this compound in crystallographic databases has yielded no results. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of this data means that crucial information about its molecular and crystal structure is unknown.

Determination of Molecular Geometry and Conformational Preferences

Without SCXRD data, a definitive determination of the molecular geometry, including bond lengths, bond angles, and torsional angles of this compound, is not possible. While computational modeling could provide theoretical predictions, experimental validation is essential for accuracy.

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, is fundamental to understanding the crystal packing of a molecule. These interactions govern the supramolecular architecture and influence the physical properties of the solid. An analysis of these features is entirely dependent on the availability of a solved crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the regions of close contact between neighboring molecules and generates two-dimensional fingerprint plots that summarize the nature and prevalence of these interactions (e.g., H···H, C···H, Br···H contacts). The generation of Hirshfeld surfaces and fingerprint plots is contingent on having the crystallographic information file (CIF) from an SCXRD experiment.

Energy Framework Calculations for Supramolecular Architecture

Energy framework calculations, often performed using software like CrystalExplorer, provide a quantitative understanding of the energetic landscape of a crystal lattice. This analysis calculates the interaction energies (electrostatic, dispersion, repulsion, and polarization) between molecules, offering insight into the stability and nature of the supramolecular architecture. These calculations also require a CIF file as a starting point.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline solid containing two or more different molecular species, are critical areas of study in solid-state chemistry and pharmaceuticals. A thorough search of the scientific literature reveals no studies on the polymorphic behavior or co-crystallization of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision. This capability allows for the differentiation of ions with the same nominal mass but different elemental compositions. The confirmation of the molecular formula of this compound is achieved by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, C₆H₆BrNO.

The theoretical monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum that further aids in the confirmation of the structure.

In a typical HRMS analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The mass analyzer then separates these ions based on their m/z values with high resolution, allowing for the determination of the accurate mass. The difference between the measured mass and the calculated mass, expressed in parts per million (ppm), serves as a key indicator of the correctness of the assigned molecular formula. A low ppm error provides high confidence in the elemental composition.

While specific experimental HRMS data for this compound is not widely published in readily accessible literature, the expected results from such an analysis can be detailed. The data would be presented in a format that clearly shows the calculated and found m/z values, along with the mass difference.

Interactive Data Table: High-Resolution Mass Spectrometry Data for C₆H₆BrNO

| Molecular Formula | Ion | Calculated m/z | Found m/z | Difference (ppm) |

| C₆H₆⁷⁹BrNO | [M+H]⁺ | 187.9709 | Data not available | Data not available |

| C₆H₆⁸¹BrNO | [M+H]⁺ | 189.9688 | Data not available | Data not available |

This table illustrates the expected data format from an HRMS analysis. The "Found m/z" and "Difference (ppm)" columns would be populated with experimental data from the analysis of this compound.

The confirmation of the molecular formula through HRMS is a cornerstone of the comprehensive spectroscopic characterization of this compound. This precise data, in conjunction with other spectroscopic methods such as NMR and IR spectroscopy, provides a complete and unambiguous structural assignment, which is fundamental for its further study and application in various scientific domains.

Computational and Theoretical Investigations of 3 Bromo 1 Methylpyridin 4 1h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has emerged as a principal method for investigating the electronic structure of many-body systems, including molecules. Its application to 3-Bromo-1-methylpyridin-4(1H)-one allows for a detailed understanding of its intrinsic properties.

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These calculations are often performed using a specific basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Table 1: Representative Optimized Geometric Parameters for a Pyridinone Ring System Note: These are illustrative values and not the specific calculated values for this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length (Å) | C2 | C3 | 1.39 | |

| Bond Length (Å) | C3 | C4 | 1.41 | |

| Bond Length (Å) | C4 | C5 | 1.41 | |

| Bond Length (Å) | C5 | C6 | 1.38 | |

| Bond Length (Å) | C2 | N1 | 1.36 | |

| Bond Length (Å) | C6 | N1 | 1.36 | |

| Bond Length (Å) | C4 | O | 1.24 | |

| Bond Angle (°) | C6 | N1 | C2 | 121.5 |

| Bond Angle (°) | N1 | C2 | C3 | 120.0 |

| Bond Angle (°) | C2 | C3 | C4 | 119.5 |

| Bond Angle (°) | C3 | C4 | C5 | 118.0 |

| Bond Angle (°) | C4 | C5 | C6 | 119.5 |

| Bond Angle (°) | C5 | C6 | N1 | 121.5 |

| Dihedral Angle (°) | N1 | C2 | C3 | C4 |

| Dihedral Angle (°) | C2 | C3 | C4 | C5 |

| Dihedral Angle (°) | C3 | C4 | C5 | C6 |

Conformational energy landscapes map the energy of a molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. For a relatively rigid molecule like this compound, the conformational landscape is expected to be relatively simple, with the primary degrees of freedom being the orientation of the methyl group and any slight puckering of the ring.

Electronic Structure Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinone ring and the bromine atom, while the LUMO is likely to be distributed over the π-system of the ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap Note: These are representative values and not specific calculated values for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are thus susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles. The bromine atom and the hydrogen atoms of the methyl group would likely exhibit regions of positive potential.

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to partition the total electron density among the constituent atoms. This information is vital for understanding the molecule's polarity and its intermolecular interactions.

For this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the adjacent carbon atom (C4) would have a partial positive charge. The nitrogen atom in the ring and the bromine atom would also exhibit specific charge characteristics based on their electronegativity and local chemical environment.

Table 3: Representative Natural Population Analysis (NPA) Charges Note: These are illustrative values and not specific calculated values for this compound.

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.20 |

| C3 | -0.15 |

| C4 | 0.50 |

| O(C4) | -0.60 |

| C5 | -0.10 |

| C6 | 0.18 |

| Br(C3) | -0.05 |

| C(methyl) | -0.25 |

| H(methyl) | 0.10 |

Aromaticity Assessment via Electronic Descriptors

The aromaticity of this compound can be assessed using various electronic descriptors derived from quantum chemical calculations. Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system.

Reactivity Indices and Global Descriptors

Density Functional Theory (DFT) calculations are instrumental in determining the reactivity of this compound. Global descriptors such as chemical hardness and electrophilicity, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), offer a quantitative measure of the molecule's stability and reactivity.

Chemical Hardness and Electrophilicity:

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. Conversely, the global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

Table 1: Estimated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Estimated Value (eV) | Implication |

| HOMO Energy | EHOMO | -6.5 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -2.0 | Indicates electron-accepting ability |

| Energy Gap | ΔE | 4.5 to 6.5 | Relates to chemical reactivity and stability |

| Chemical Hardness | η | 2.25 to 3.25 | Suggests moderate stability |

| Electrophilicity Index | ω | 1.0 to 2.0 | Indicates a moderate electrophilic character |

Note: These values are estimations based on computational studies of analogous pyridinone and brominated heterocyclic compounds.

The presence of the electron-withdrawing bromine atom and the carbonyl group is expected to influence the electron density distribution across the pyridinone ring, making certain positions more susceptible to nucleophilic or electrophilic attack.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. This technique provides information about the energies of electronic transitions and their corresponding oscillator strengths.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The absorption bands would correspond to π → π* and n → π* transitions associated with the pyridinone ring system. While specific experimental or computational UV-Vis data for this compound is scarce, studies on similar molecules, such as 4-pyridone derivatives, can be used for comparison. glpbio.com

Table 2: Hypothetical TD-DFT Results for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | 290 - 320 | Low | n → π |

| S0 → S2 | 250 - 280 | High | π → π |

| S0 → S3 | 210 - 240 | Moderate | π → π* |

Note: This table represents a hypothetical scenario based on TD-DFT studies of related chromophores. The exact values would require specific calculations.

These computational predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Computational Prediction of Spectroscopic Data (NMR, IR, Raman)

Computational methods, particularly DFT, are widely used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR) and Raman vibrational frequencies. These predictions serve as a powerful tool for structural elucidation and the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. While experimental NMR data for related compounds like 3-bromo-4-methylpyridine (B15001) are available, specific computational predictions for this compound would provide a more precise understanding of its electronic environment. chemicalbook.com

IR and Raman Spectroscopy: Computational vibrational spectroscopy can predict the IR and Raman active vibrational modes of a molecule. nih.gov These calculations help in assigning the absorption bands and scattering peaks observed in experimental spectra to specific molecular vibrations, such as C=O stretching, C-Br stretching, and ring deformation modes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity (IR/Raman) |

| C=O | Stretching | 1640 - 1680 | Strong / Moderate |

| C=C | Ring Stretching | 1550 - 1620 | Moderate / Strong |

| C-N | Stretching | 1300 - 1400 | Moderate / Moderate |

| C-H | Aromatic/Aliphatic Stretching | 2900 - 3100 | Moderate / Strong |

| C-Br | Stretching | 550 - 650 | Moderate / Strong |

Note: These are typical frequency ranges and would be refined by specific DFT calculations.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified and characterized.

For this compound, mechanistic studies could focus on reactions such as nucleophilic substitution at the bromine-bearing carbon or electrophilic addition to the pyridinone ring. For instance, in a hypothetical SNAr reaction, the mechanism would involve the formation of a Meisenheimer complex as an intermediate. Computational modeling can determine the activation energy barrier for the formation of the transition state, providing insights into the reaction kinetics. pdx.edu

The study of the bromination of 4-pyridone has shown that the reaction proceeds via the predominant pyridone tautomer at lower pH and through the conjugate anion at higher pH. glpbio.com This provides a basis for understanding how this compound might interact in different chemical environments.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. The NCI analysis, based on the reduced density gradient (RDG), is a computational method used to visualize and characterize weak interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. scielo.org.mxmdpi.com

In the solid state, this compound is expected to exhibit various non-covalent interactions. The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N), while the carbonyl oxygen and the aromatic protons can be involved in hydrogen bonding and π-π stacking interactions.

An NCI/RDG analysis would reveal regions of weak interactions within the molecule and between neighboring molecules in a crystal lattice. The resulting 3D visualization would show surfaces colored according to the nature and strength of the interactions, with blue indicating strong attractive interactions (like hydrogen bonds), green representing weak van der Waals forces, and red indicating repulsive interactions. scielo.org.mx This analysis is fundamental for understanding the crystal engineering and material properties of the compound.

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Key Building Block for Complex Molecules

3-Bromo-1-methylpyridin-4(1H)-one serves as a fundamental building block in organic synthesis, primarily due to the strategic placement of its functional groups. The bromine atom at the 3-position is a particularly useful feature, as it can be easily replaced or used to form new chemical bonds. This reactivity allows chemists to introduce new molecular fragments and build more complex structures.

The compound's structure is a brominated pyridinone derivative, which makes it a versatile intermediate for creating a wide array of more intricate organic compounds. Its utility is especially prominent in reactions that form new carbon-carbon or carbon-heteroatom bonds, which are essential steps in the synthesis of many valuable chemicals.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

One of the most significant applications of this compound is as a starting material for producing other heterocyclic compounds. These ring-shaped molecules are at the heart of many pharmaceuticals and other functional chemicals.

A notable example is its use in the synthesis of intermediates for the anticoagulant drug Edoxaban. In a patented process, 3-bromo-1-methyl-piperidin-4-one (a related saturated form) undergoes a condensation reaction with ethyl thiooxamide. This reaction creates a new, more complex heterocyclic system known as a thiazolopyridine. This specific transformation highlights how the bromo-pyridinone structure can be used to construct the core of biologically active molecules, demonstrating its importance in medicinal chemistry.

Development of Functionalized Derivatives with Tailored Properties

The bromine atom on the this compound ring is an ideal handle for chemical modification, allowing for the creation of new derivatives with specific, tailored properties. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction.

In a Suzuki coupling, the bromine atom can be replaced with various aryl groups. This process enables the synthesis of a wide range of novel pyridine (B92270) derivatives that would be difficult to produce otherwise. By carefully selecting the coupling partner, researchers can fine-tune the electronic and physical properties of the final molecule. This capability is crucial for developing new drug candidates and functional materials where specific structural features are required for activity. Studies on similar bromo-pyridine compounds show that this method is highly effective for creating libraries of new molecules for biological screening.

Strategic Intermediate in Medicinal Chemistry Research (general synthetic utility)

In the field of medicinal chemistry, this compound is valued as a strategic intermediate. Its structure is a feature in various compounds being investigated for therapeutic potential. The pyridinone core is a known pharmacophore, meaning it is a part of a molecule responsible for its biological activity.

The compound's utility extends to its role as a precursor for enzyme inhibitors and receptor modulators. The bromine atom and the pyridinone ring are key to how these molecules interact with their biological targets, influencing their binding strength and specificity. Research has shown that derivatives of this compound can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. By modifying the core structure of this compound, chemists can systematically explore structure-activity relationships (SAR) to optimize the therapeutic properties of new potential drugs.

| Reaction Type | Reagents | Product Class | Application |

| Condensation | Ethyl thiooxamide, Base | Thiazolopyridine derivatives | Intermediates for pharmaceuticals (e.g., Edoxaban) |

| Suzuki Coupling | Aryl boronic acids, Palladium catalyst | Aryl-substituted pyridinones | Functionalized derivatives for medicinal and materials research |

| Nucleophilic Substitution | Various nucleophiles | Substituted pyridinones | Diverse functionalized compounds |

Utility in Agrochemicals and Fine Chemical Production

The versatility of this compound also extends to the agrochemical and fine chemical industries. Pyridine derivatives are a well-established class of compounds used in the development of herbicides, insecticides, and fungicides. The ability to easily functionalize the this compound core allows for the synthesis of new agrochemical candidates with potentially improved efficacy and environmental profiles.

In the broader fine chemical industry, this compound serves as a valuable intermediate for producing specialty chemicals. These are low-volume, high-value products used in a variety of niche applications, from technical-grade solvents to components in manufacturing processes. The reliable reactivity of this compound makes it a useful component in multi-step syntheses where high yields and purity are essential.

Applications in the Synthesis of Organic Electronic Materials

While still an emerging area of application, this compound and its derivatives show potential for use in the synthesis of organic electronic materials. Chemical suppliers categorize the compound under product families such as "OLED Materials" and "Electronic Materials," indicating its relevance to this field. bldpharm.com

Functionalized heterocyclic compounds, particularly those with tunable electronic properties, are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify this compound through reactions like Suzuki coupling allows for the introduction of electronically active groups, which could lead to the development of new materials with desirable optical and charge-transport properties. Although specific examples of its incorporation into a final electronic device are not yet widely published, its classification as a material science building block suggests it is a compound of interest for researchers developing next-generation organic electronics. bldpharm.combldpharm.com

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1-methylpyridin-4(1H)-one?

- Methodological Answer: The synthesis typically involves bromination of a pyridinone precursor using agents like N-bromosuccinimide (NBS) or elemental bromine. Key steps include:

- Reaction Setup: Use anhydrous conditions with solvents like DMF or THF.

- Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions.

- Workup: Quench with reducing agents (e.g., NaHSO₃) and purify via column chromatography or recrystallization .

Example from literature: A similar compound, 3-Amino-5-bromo-1-methylpyridin-4-one, was synthesized using NBS in acetonitrile under reflux, achieving 75% yield .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., δ ~7.5 ppm for pyridinone protons) .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 204.02) .

- Infrared Spectroscopy (IR): Detects carbonyl stretches (~1650 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- HPLC/LC-MS: Assesses purity (>98%) using reverse-phase columns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer:

- Storage Conditions: Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

- Solubility: Use DMSO or DCM for stock solutions; avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) to steer bromination to the desired position .

- Catalytic Systems: Use Lewis acids (e.g., FeBr₃) to enhance selectivity .

- Computational Modeling: Predict reactive sites via DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. What strategies mitigate side reactions during functionalization (e.g., oxidation or substitution)?

- Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., -NH₂ with Boc groups) before bromination .

- Controlled Conditions: Perform reactions under inert atmospheres (N₂/Ar) and low temperatures to suppress oxidation .

- Sequential Functionalization: Prioritize bromination before introducing sensitive groups (e.g., amines) .

Q. How can contradictions in reported bromination efficiencies be resolved?

- Methodological Answer:

- Parameter Optimization: Compare solvent polarity (e.g., DMF vs. THF), stoichiometry (1.1–2.0 eq Br₂), and reaction times (3–24 hrs) .

- Side Reaction Analysis: Use LC-MS to identify byproducts (e.g., di-brominated species) and adjust reagent ratios .

Q. What mechanistic insights explain substitution reactions at the bromine site?

- Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying temperatures to distinguish SN1/SN2 pathways .

- Isotope Labeling: Use ⁸¹Br/⁷⁹Br isotopes to track bromide displacement in nucleophilic substitutions .

- Cross-Coupling: Employ Suzuki-Miyaura reactions with Pd catalysts for aryl-aryl bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.